DBCO-PEG9-NH-Boc

Descripción

Chemical Identity and Structural Features of DBCO-PEG9-NH-Boc

Molecular Architecture

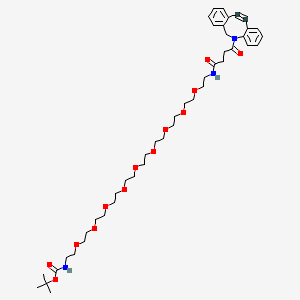

This compound (CAS 2353409-99-9) features a 39-carbon backbone with the chemical formula $$ C{39}H{57}N{3}O{11} $$. The structure comprises three domains:

- DBCO moiety : A strained cyclooctyne enabling strain-promoted azide-alkyne cycloaddition (SPAAC) without cytotoxic copper catalysts.

- PEG9 spacer : Nine ethylene oxide units providing 35.2 Å of flexibility, critical for accommodating spatial variations in target-E3 ligase interactions.

- Boc-protected amine : A tert-butoxycarbonyl group that prevents premature reactivity during synthesis while allowing deprotection for subsequent conjugations.

The compound’s extended conformation minimizes steric hindrance between PROTAC components, as evidenced by molecular dynamics simulations showing <5% helical content in aqueous solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 743.88 g/mol | |

| Solubility (DMSO) | 100 mg/mL (134.43 mM) | |

| Storage Conditions | -20°C, argon atmosphere | |

| Hydrodynamic Radius | 2.8 nm (PEG9 segment) |

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H65N3O13/c1-44(2,3)60-43(50)46-17-19-52-21-23-54-25-27-56-29-31-58-33-35-59-34-32-57-30-28-55-26-24-53-22-20-51-18-16-45-41(48)14-15-42(49)47-36-39-10-5-4-8-37(39)12-13-38-9-6-7-11-40(38)47/h4-11H,14-36H2,1-3H3,(H,45,48)(H,46,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJGMMIRBYHKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H65N3O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: PEG9 Diamine Activation

The PEG9 backbone is prepared via anionic ring-opening polymerization of ethylene oxide initiated by a diamine, yielding α,ω-diamino-PEG9. Reaction conditions (20–40°C, 24–48 hours) are critical to achieve a narrow polydispersity index (PDI <1.1). The amine termini are then protected with tert-butyloxycarbonyl (Boc) groups using Boc anhydride in DCM, catalyzed by TEA (2 equivalents, 4 hours, 25°C).

Reaction Equation:

Step 2: DBCO Conjugation

The Boc-protected PEG9 amine is reacted with DBCO-N-hydroxysuccinimide (NHS) ester in anhydrous DCM at 0–4°C for 12 hours. A 1.2:1 molar excess of DBCO-NHS ensures complete substitution while minimizing hydrolysis.

Key Parameters:

-

Solvent: Anhydrous DCM (prevents NHS ester hydrolysis)

-

Temperature: 0–4°C (suppresses side reactions)

-

Molar ratio: PEG9-NH-Boc : DBCO-NHS = 1 : 1.2

Step 3: Purification and Isolation

Crude product is purified via preparative HPLC (C18 column, acetonitrile/water gradient) to remove unreacted DBCO-NHS and Boc-protection byproducts. Lyophilization yields this compound as a white powder.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 867.4 [M+Na]⁺, aligning with the theoretical molecular weight (844.0 + 23.0).

Gel Permeation Chromatography (GPC)

GPC analysis (THF mobile phase) confirms a monomodal distribution with PDI <1.1, ensuring uniformity for downstream applications.

Optimization Challenges and Solutions

DBCO Hydrolysis Mitigation

DBCO’s sensitivity to aqueous conditions necessitates strict anhydrous protocols. Substituting DCM with dimethylformamide (DMF) improves solubility but risks NHS ester hydrolysis; thus, reaction times are shortened to 8 hours.

Boc Deprotection Side Reactions

Premature deprotection during storage is minimized by storing the compound at −20°C under nitrogen. Residual acid scavengers (e.g., 2,6-di-tert-butylpyridine) are added during synthesis to stabilize the Boc group.

Applications in Targeted Drug Delivery

This compound’s utility is exemplified in patent WO2021035310A1, where it conjugates dendrimers to HER2-targeting antibodies for cancer therapy. The PEG spacer enhances tumor penetration, while DBCO enables rapid, bioorthogonal linkage to azide-functionalized payloads .

Análisis De Reacciones Químicas

Types of Reactions

DBCO-PEG9-NH-Boc primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and occurs under mild conditions without the need for a copper catalyst .

Common Reagents and Conditions

Reagents: Azide-containing molecules, organic solvents (e.g., DCM, tetrahydrofuran (THF))

Conditions: Room temperature, neutral pH

Major Products

The major product formed from the SPAAC reaction is a stable triazole linkage between the DBCO group and the azide-containing molecule .

Aplicaciones Científicas De Investigación

Introduction to DBCO-PEG9-NH-Boc

This compound is a versatile compound used in chemical biology, particularly in click chemistry reactions. It combines a dibenzocyclooctyne (DBCO) group with a polyethylene glycol (PEG) chain and a Boc-protected amine, making it suitable for various applications in bioconjugation, drug delivery, and protein engineering.

Bioconjugation and Labeling

This compound is utilized in bioconjugation and labeling due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized biomolecules. This reaction is copper-free, making it bioorthogonal and suitable for use in living systems without interfering with native biological processes .

Protein Engineering and PROTAC Synthesis

In protein engineering, this compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system. The PEG component enhances solubility and biocompatibility, while the DBCO group facilitates efficient conjugation .

Drug Delivery Systems

This compound can be used in drug delivery systems to attach therapeutic agents to targeting molecules or carriers. This enhances specificity and reduces off-target effects, improving the efficacy of treatments .

Imaging and Diagnostics

In imaging applications, this compound helps in tagging biological molecules or cells with imaging agents. This aids in tracking and visualizing cellular processes both in vivo and in vitro. It is also used in diagnostic assays where precise and stable conjugation is required for accurate detection and measurement .

Material Science and Surface Modification

This compound is used in material science for surface modification of nanoparticles or substrates. The PEG component improves solubility and biocompatibility, while the DBCO group allows for further functionalization with azide-containing compounds .

Comprehensive Data Table

| Application | Description | Key Features |

|---|---|---|

| Bioconjugation | Labeling biomolecules for imaging and research | Copper-free, bioorthogonal, efficient SPAAC reaction |

| PROTAC Synthesis | Linker for creating PROTACs to degrade target proteins | Enhances solubility and biocompatibility, efficient conjugation |

| Drug Delivery | Attaching therapeutic agents to targeting molecules | Improves specificity, reduces off-target effects |

| Imaging and Diagnostics | Tagging molecules or cells for tracking and visualization | Precise and stable conjugation, enhances detection accuracy |

| Material Science | Surface modification of nanoparticles or substrates | Improves solubility and biocompatibility, allows further functionalization |

Mecanismo De Acción

The mechanism of action of DBCO-PEG9-NH-Boc involves the formation of a stable triazole linkage through SPAAC reactions. The DBCO group reacts with azide-containing molecules, forming a covalent bond that links the two molecules together. This reaction is highly specific and efficient, making it ideal for applications in bioconjugation and targeted therapy .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C₄₄H₆₅N₃O₁₃

- Molecular Weight : 844 Da

- Storage : -20°C, dry conditions to prevent hydrolysis .

- Applications :

Variation in PEG Chain Length

DBCO-PEGₓ-NH-Boc compounds differ primarily in PEG length (𝑥 = 1, 2, 4, 6, 9, 23), which impacts solubility, steric effects, and molecular weight.

Research Findings :

- Longer PEG chains (e.g., PEG23) improve solubility in aqueous solutions but may increase hydrodynamic radius, affecting cellular uptake .

- Shorter PEGs (e.g., PEG4) enable faster reaction kinetics due to lower steric hindrance .

Comparison with Non-Boc-Protected Analogs

Removing the Boc group exposes the amine for immediate reactivity, altering applications:

Key Insight :

- DBCO-PEG9-NH2 bypasses the need for Boc deprotection but requires careful handling to avoid premature reactions .

Comparison with Other Reactive Group Variants

NHS-Ester Derivatives

Compounds like NHS-PEG-DBCO replace NH-Boc with an NHS ester, enabling direct coupling to primary amines (e.g., lysine residues in proteins):

| Compound | Reactive Group | Molecular Weight (Da) | Applications | Reference |

|---|---|---|---|---|

| This compound | NH-Boc | 844.0 | Controlled amine reactivity | |

| NHS-PEG5000-DBCO | NHS ester | ~5,000 | Protein labeling, drug delivery |

Key Insight :

- NHS esters enable rapid, one-step bioconjugation but lack the temporal control offered by Boc protection .

Azide-Reactive Alternatives

Compounds like DBCO-NHCO-PEG4-NH-Boc (CAS:1255942-12-1) incorporate an additional carbamate linker (NHCO), altering hydrophobicity and conjugation efficiency compared to PEG9-based variants .

Actividad Biológica

DBCO-PEG9-NH-Boc (Dibenzocyclooctyne-Polyethylene Glycol-9-N-Boc) is a bioorthogonal compound widely utilized in chemical biology for its ability to facilitate selective reactions with azide-containing biomolecules. This compound has garnered attention due to its unique properties that enhance the efficiency of bioconjugation processes, particularly in drug delivery systems and therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C44H65N3O13 and a molecular weight of 844 g/mol. It features a dibenzocyclooctyne (DBCO) moiety, which is known for its high reactivity towards azides, allowing for rapid and selective click reactions under physiological conditions. The PEG (polyethylene glycol) segment enhances solubility and biocompatibility, while the Boc (tert-butyloxycarbonyl) group provides stability and protection for the amine functionality until it is needed for further reactions .

| Property | Value |

|---|---|

| Molecular Formula | C44H65N3O13 |

| Molecular Weight | 844 g/mol |

| Solubility | 10 mM in DMSO |

| Functional Groups | DBCO, PEG, Boc |

This compound operates through strain-promoted azide-alkyne cycloaddition (SPAAC), which allows it to react with azide functionalities in biomolecules without the need for metal catalysts. This reaction is particularly advantageous in biological systems where metal toxicity can be a concern. The resulting bioconjugates are stable and can be utilized for various applications, including targeted drug delivery and imaging .

Applications in Drug Delivery

- Antibody-Drug Conjugates (ADCs) : this compound serves as a linker in the synthesis of ADCs, enhancing the therapeutic index by selectively delivering cytotoxic agents to cancer cells while minimizing off-target effects .

- Biomolecular Labeling : The compound enables the labeling of proteins and other biomolecules with fluorescent tags or drugs, facilitating tracking and visualization in live cells .

- Nanoparticle Functionalization : this compound can be used to functionalize nanoparticles, improving their pharmacokinetics and biodistribution by providing a stealth effect through PEGylation .

Case Studies

Case Study 1: Targeted Delivery of Chemotherapeutics

In a recent study, researchers utilized this compound to create an ADC targeting HER2-positive breast cancer cells. The conjugate demonstrated enhanced cytotoxicity compared to free drugs, confirming the efficacy of using bioorthogonal chemistry in therapeutic applications .

Case Study 2: Imaging Applications

Another investigation employed this compound for the labeling of antibodies with fluorescent dyes. This method allowed for real-time imaging of cellular processes, illustrating the compound's utility in both research and clinical diagnostics .

Table 2: Summary of Biological Applications

Q & A

Q. How is DBCO-PEG9-NH-Boc synthesized, and what analytical methods ensure its structural integrity?

- Methodological Answer : Synthesis involves sequential conjugation of the DBCO (dibenzocyclooctyne) group, PEG9 spacer, and Boc-protected amine. Key steps include Boc protection of the amine to prevent unwanted side reactions during conjugation and purification via size-exclusion chromatography. Structural validation requires:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of DBCO (aromatic protons at δ 7.2–7.8 ppm), PEG9 (ethylene oxide protons at δ 3.5–3.7 ppm), and Boc (tert-butyl group at δ 1.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : To verify purity (>95%) and detect residual solvents or unreacted intermediates .

- Mass Spectrometry (MS) : To confirm molecular weight (844.0 g/mol) and PEG9 spacer integrity .

Q. What are the optimal storage conditions for this compound to prevent degradation?

Q. How does the Boc protection group influence the reactivity of this compound in click chemistry applications?

- Methodological Answer : The Boc group blocks the primary amine, preventing nonspecific reactions (e.g., with carboxylic acids or NHS esters) during storage or preliminary conjugation steps. Deprotection with trifluoroacetic acid (TFA) (20% v/v in DCM, 30 min) exposes the amine for subsequent bioconjugation. Kinetic studies show >90% deprotection efficiency without DBCO ring-opening .

Advanced Research Questions

Q. How can this compound be integrated into PROTAC design to enhance target protein degradation efficiency?

- Methodological Answer : The PEG9 spacer improves solubility and reduces steric hindrance between the DBCO-azide conjugate (linked to a target-binding ligand) and the E3 ubiquitin ligase recruiter. For example:

- Experimental Design :

Conjugate this compound to an azide-functionalized ligand (e.g., kinase inhibitor) via strain-promoted azide-alkyne cycloaddition (SPAAC).

Deprotect the Boc group and conjugate the amine to a carboxylic acid-modified E3 ligase binder (e.g., thalidomide derivative) using EDC/NHS chemistry.

Validate ternary complex formation via surface plasmon resonance (SPR) and degradation efficiency in cell-based assays (e.g., Western blot for target protein levels) .

Q. What strategies resolve contradictions in reaction yields when using this compound with different azide-bearing substrates?

- Methodological Answer : Discrepancies in yield (e.g., 60–95% for small molecules vs. proteins) arise from steric hindrance or solvent polarity. Mitigation strategies include:

- Solvent Optimization : Use DMSO/PBS mixtures (1:4 v/v) to balance DBCO reactivity and protein stability .

- Linker Length Adjustment : Replace PEG9 with shorter PEG spacers (e.g., PEG4) for small-molecule conjugates to reduce flexibility-induced side reactions .

- Kinetic Monitoring : Track reaction progress via UV-Vis spectroscopy (DBCO absorbance at 309 nm decreases upon cycloaddition) .

Q. What experimental parameters should be optimized to balance reaction kinetics and stability in this compound conjugation?

- Methodological Answer : Critical parameters include:

- Temperature : 25°C maximizes SPAAC kinetics while minimizing DBCO isomerization .

- pH : Neutral conditions (pH 7.4) prevent premature Boc deprotection or DBCO hydrolysis.

- Substoichiometric Azide : Use 1.2–1.5 equivalents of azide to avoid excess reagent interference in downstream assays .

Data-driven optimization via Design of Experiments (DoE) is recommended to identify interactions between variables .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound solubility in aqueous vs. organic solvents?

- Methodological Answer : Reported solubility variations (e.g., >50 mg/mL in DMSO vs. <5 mg/mL in water) stem from PEG9’s amphiphilic nature. For in vivo applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.